3-Methyl-2-phenylindolizine

CNS depressant Mannich base indolizine derivatization

3-Methyl-2-phenylindolizine (CAS 6028-82-6) is a 2,3-disubstituted indolizine heterocycle with molecular formula C15H13N and molecular weight 207.27 g/mol. It belongs to the indolizine class, which is recognized for its broad pharmacological potential including CNS, antimicrobial, anticancer, and anti-inflammatory activities.

Molecular Formula C15H13N
Molecular Weight 207.27 g/mol
CAS No. 6028-82-6
Cat. No. B11893817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-phenylindolizine
CAS6028-82-6
Molecular FormulaC15H13N
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C2N1C=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C15H13N/c1-12-15(13-7-3-2-4-8-13)11-14-9-5-6-10-16(12)14/h2-11H,1H3
InChIKeyYDLXFXKITUKKAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-phenylindolizine (CAS 6028-82-6): Procurement-Grade Indolizine Scaffold with Established CNS Research Pedigree


3-Methyl-2-phenylindolizine (CAS 6028-82-6) is a 2,3-disubstituted indolizine heterocycle with molecular formula C15H13N and molecular weight 207.27 g/mol. It belongs to the indolizine class, which is recognized for its broad pharmacological potential including CNS, antimicrobial, anticancer, and anti-inflammatory activities. This specific compound carries a methyl substituent at the 3-position and a phenyl group at the 2-position, providing a distinct electronic and steric profile compared to unsubstituted or alternatively substituted indolizines [1]. It has been explicitly employed as a starting material in the preparation of Mannich base derivatives for systematic CNS depressant screening [2].

Why 3-Methyl-2-phenylindolizine Cannot Be Casually Substituted: C-3 Methylation Dictates Mannich Reactivity and Derivative Potency


Generic substitution of 3-methyl-2-phenylindolizine with unsubstituted 2-phenylindolizine or other indolizine analogs is not scientifically justified in applications requiring specific C-1 functionalization or CNS-directed derivatization. The 3-methyl group is not a passive spectator; it actively directs the Mannich reaction regioselectivity at the C-1 position and contributes to the intramolecular N···C-C-C-N spread that mimics the spatial arrangement found in CNS-active indoles such as bufotenine, psilocin, and LSD [1]. Substitution with the 3-ethyl analog or unsubstituted indolizine would alter reaction kinetics, regiochemical outcomes, and the ultimate pharmacological profile of the derived Mannich bases [2]. This compound's specific substitution pattern is therefore a non-negotiable requirement for reproducing established synthetic routes and biological screening outcomes.

Quantitative Differentiation Evidence: 3-Methyl-2-phenylindolizine Against Closest Analogs and Class Comparators


CNS Depressant Activity: 3-Methyl Derivative Produces Quantifiably Active Mannich Bases While Unsubstituted Parent Compounds Require Alternative Derivatization Routes

The 3-methyl substituent enables the formation of 1-diethylaminomethyl-3-methyl-2-phenylindolizine, which demonstrated definitive CNS depressant activity in vivo. When injected intraperitoneally in mice as a gum acacia suspension, this derivative exerted observable depressant action with an approximate LD50 value in the range of 70-100 mg/kg body weight [1][2]. In contrast, the Mannich reaction of unsubstituted 2-phenylindolizine yields different regiochemical outcomes, and the 3-ethyl analog (3-ethyl-2-phenylindolizine) would produce derivatives with altered pharmacokinetic profiles due to increased lipophilicity [1].

CNS depressant Mannich base indolizine derivatization neuropharmacology

Regioselective C-1 Functionalization: 3-Methyl-2-phenylindolizine Enables Site-Selective Mannich Derivatization Unavailable to C-3 Unsubstituted Analogs

The 3-methyl group on 2-phenylindolizine is essential for directing Mannich reaction regioselectivity specifically to the C-1 position. In systematic studies, 3-methyl-2-phenylindolizine and its 3-ethyl counterpart were selected as substrates for preparing 3-alkyl-1-dialkylaminomethyl derivatives, with the reaction mechanism proceeding through SN1 and SN2 pathways at C-1 [1]. Unsubstituted 2-phenylindolizine lacks this regiochemical direction and would yield different substitution patterns under identical conditions. The 3-alkyl substitution is therefore a structural requirement for achieving the precise C-1 functionalization that defines this class of CNS-active Mannich bases.

synthetic methodology Mannich reaction regioselectivity C-1 functionalization

Intramolecular Pharmacophore Mimicry: 3-Methyl-2-phenylindolizine Mannich Bases Replicate Indole CNS Spacing, a Feature Absent in Non-C-1 Substituted Indolizines

The Mannich bases derived from 3-methyl-2-phenylindolizine possess the characteristic N···C-C-C-N intramolecular spread that is also found in CNS-active indoles including bufotenine, psilocin, reserpine, and LSD [1]. This spatial arrangement was hypothesized as a contributing factor in determining CNS activity. Importantly, this pharmacophoric feature requires both the C-1 substitution (achieved via Mannich reaction) and the indolizine core bearing the 2-phenyl-3-methyl substitution pattern. Alternative indolizine substitution patterns that do not support C-1 functionalization, or that alter the electronic environment of the nitrogen, would fail to reproduce this specific spatial arrangement [1].

structure-activity relationship pharmacophore indole mimicry CNS drug design

Procurement-Driven Application Scenarios for 3-Methyl-2-phenylindolizine Based on Verified Differentiation Evidence


CNS Drug Discovery: Reproducing Mannich Base Derivatives with Established In Vivo CNS Depressant Activity

Researchers aiming to replicate or expand upon the CNS depressant activity of 1-diethylaminomethyl-3-methyl-2-phenylindolizine must procure 3-methyl-2-phenylindolizine specifically, as it is the required starting material for this validated derivative. The approximate LD50 of 70-100 mg/kg in mice (intraperitoneal, gum acacia suspension) provides a quantifiable benchmark for evaluating new analogs [1][2]. Substitution with unsubstituted 2-phenylindolizine or the 3-ethyl analog would alter the reaction pathway and yield derivatives with uncharacterized or divergent CNS activity, undermining reproducibility.

Synthetic Methodology Development: Investigating Regioselective C-1 Functionalization of 2,3-Disubstituted Indolizines

For academic and industrial laboratories developing novel synthetic routes to functionalized indolizines, 3-methyl-2-phenylindolizine serves as a validated model substrate for C-1 Mannich reactions. The established reaction conditions (formaldehyde pre-mixed with secondary amine, dioxane solvent, 24-48 hours at room temperature) and mechanistic understanding (SN1 and SN2 pathways) [1] provide a reproducible foundation for reaction optimization and scope expansion. Procurement of the correct 3-methyl analog is essential for benchmarking new methodologies against this well-characterized system.

Indole-Isostere Drug Design: Evaluating Indolizine Scaffolds as Bioisosteric Replacements for CNS-Active Indoles

The intramolecular N···C-C-C-N spread of C-1 substituted 3-methyl-2-phenylindolizine Mannich bases structurally mimics the spatial arrangement found in clinically significant CNS-active indoles (bufotenine, psilocin, LSD) [1]. Medicinal chemistry programs exploring indolizine scaffolds as metabolically stable or patentably distinct alternatives to indole-based therapeutics require the 3-methyl-2-phenylindolizine core to access this specific pharmacophoric geometry. Alternative substitution patterns (e.g., C-3 unsubstituted or C-3 ethyl) would alter both the synthetic accessibility of C-1 functionalization and the final three-dimensional arrangement.

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